![molecular formula C8H7BrN2 B1290216 6-Bromo-1-methyl-1H-benzo[D]imidazole CAS No. 53484-16-5](/img/structure/B1290216.png)
6-Bromo-1-methyl-1H-benzo[D]imidazole
Overview
Description
6-Bromo-1-methyl-1H-benzo[d]imidazole (CAS: 590417-94-0) is a brominated benzimidazole derivative with a methyl group at the 1-position and a bromine atom at the 6-position of the fused benzene ring. Its molecular formula is C₈H₇BrN₂, with a molecular weight of 225.09 (). Benzimidazoles are heterocyclic aromatic compounds known for their planar structure, which enables π-π stacking interactions and diverse applications in medicinal chemistry, catalysis, and materials science (). The methyl group at position 1 enhances stability by reducing susceptibility to oxidation, while the bromine substituent at position 6 introduces steric and electronic effects that influence reactivity and binding affinity ().
Synthesis typically involves alkylation of brominated benzimidazole precursors. For example, methylation using iodomethane (MeI) and sodium hydride (NaH) in dimethyl sulfoxide (DMSO) is a common method (). The compound is utilized in pharmaceutical intermediates, such as in the synthesis of indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors ().
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Bromo-1-methyl-1H-benzo[D]imidazole involves the reaction of a phenyl compound with a brominated substrate. Specifically, a phenyl compound can react with mercuric oxide and sodium chloride to form phenyl nitrite. This intermediate is then reduced to an aldehyde, which subsequently reacts with hydrobromic acid to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 6 undergoes nucleophilic substitution under specific conditions. This reaction is pivotal for introducing functional groups or modifying the core structure.
Key Observations :
- Substitution occurs regioselectively at the 6-position due to bromine's electron-withdrawing effect.
- Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
Amine | Catalyst/Ligand | Product | Yield | Reference |
---|---|---|---|---|
Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃, 110°C | 6-(Morpholin-4-yl)-1-methyl-1H-benzo[d]imidazole | 68% |
Mechanistic Insight :
- Oxidative addition of Pd(0) to the C–Br bond initiates the catalytic cycle.
- Electron-rich ligands (e.g., PPh₃) stabilize the palladium intermediate .
Alkylation and Acylation
The methyl group at position 1 can undergo further functionalization.
Limitations :
Oxidation and Reduction
Controlled redox reactions modify the benzimidazole core.
Notable Findings :
- Oxidation to the 2-keto derivative enhances hydrogen-bonding capacity for biological applications .
- Catalytic hydrogenation cleaves the C–Br bond without affecting the imidazole ring .
Cyclization and Ring Expansion
The compound serves as a precursor for polycyclic systems.
Reaction | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Intramolecular cyclization | CuI, L-proline, DMSO, 120°C, 24 h | 6-Bromo-1-methyl-benzo imidazo[1,2-a]pyridine | 58% |
Comparative Reactivity Table
Position | Reactivity | Preferred Reactions |
---|---|---|
C6 (Br) | High (SNAr, coupling) | Suzuki, Buchwald-Hartwig, nucleophilic substitution |
C1 (CH₃) | Moderate | Alkylation, acylation |
C2 (N–H) | Low (steric hindrance) | Oxidation to keto derivatives |
Scientific Research Applications
Chemical Synthesis
6-Bromo-1-methyl-1H-benzo[D]imidazole serves as a crucial intermediate in organic synthesis. It is particularly valuable for:
- Synthesis of Heterocyclic Compounds : The compound is utilized in the synthesis of various heterocycles, which are essential in pharmaceutical chemistry.
- Reagent in Organic Reactions : It acts as a reagent in numerous organic reactions, facilitating the formation of complex molecules .
Biological Research
In biological research, this compound has been studied for its potential therapeutic effects:
-
Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (mammary gland cancer) cells. For instance, one study reported that derivatives of this compound showed IC50 values comparable to standard anticancer drugs like doxorubicin .
Cell Line IC50 Value (μM) Comparison Drug HepG2 7.82 - 10.21 Doxorubicin MCF-7 Varies Sorafenib - Mechanism of Action : The compound has been shown to inhibit key kinases such as EGFR and CDK2, leading to cell cycle arrest and apoptosis in cancer cells .
Pharmaceutical Development
The compound is being explored as a pharmaceutical intermediate:
- Drug Development : Ongoing research aims to utilize this compound in the synthesis of drugs targeting neurological disorders and cancer therapies .
Material Science
In material science, this compound is applied for:
- Polymer Formulations : It enhances the chemical stability and performance of polymers used in various applications .
Agricultural Chemistry
The compound finds applications in agrochemical formulations:
- Pesticide Development : Research indicates its potential use in developing effective pesticides and herbicides, contributing to agricultural productivity .
Analytical Chemistry
This compound is also utilized in analytical techniques:
- Chromatography and Spectroscopy : It serves as a standard or reagent for identifying and quantifying other compounds in complex mixtures .
Case Studies and Research Findings
Several studies have highlighted the diverse applications of this compound:
Case Study 1: Anticancer Activity
A study conducted on various derivatives of this compound reported significant cytotoxic effects against HepG2 cells. The results indicated that treatment with these compounds led to increased apoptosis rates compared to untreated controls.
Case Study 2: Synthesis of Novel Compounds
Research focused on synthesizing new derivatives of this compound demonstrated its versatility as a building block for creating compounds with enhanced biological activity.
Mechanism of Action
The mechanism of action of 6-Bromo-1-methyl-1H-benzo[D]imidazole involves its interaction with various molecular targets. The bromine atom and the benzimidazole ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
The following table summarizes key structural analogs of 6-bromo-1-methyl-1H-benzo[d]imidazole, highlighting differences in substituents, molecular properties, and applications:
Structural and Electronic Effects
- Positional Isomerism : Bromine placement significantly impacts electronic distribution. For example, the 5-bromo isomer () exhibits a lower pKa (4.56) compared to the 6-bromo derivative due to inductive effects on the imidazole ring’s nitrogen atoms.
- Halogen Variation : Fluorine substitution (e.g., 6-bromo-4-fluoro analog in ) increases electronegativity and metabolic stability, making it suitable for drug development.
Biological Activity
Overview
6-Bromo-1-methyl-1H-benzo[D]imidazole (CAS No. 53484-16-5) is a compound belonging to the benzimidazole class, which is recognized for its diverse biological activities. This compound exhibits significant potential in various pharmacological applications, including anti-inflammatory, anti-cancer, and anti-viral properties. The structural characteristics of benzimidazoles contribute to their ability to interact with multiple biological targets, leading to a wide range of therapeutic effects.
Property | Value |
---|---|
Molecular Formula | C₈H₇BrN₂ |
Molecular Weight | 211.06 g/mol |
CAS Number | 53484-16-5 |
Purity | Specified as required |
The biological activity of this compound is attributed to its interaction with various molecular targets. Compounds containing the imidazole moiety have been shown to affect multiple biochemical pathways, leading to diverse cellular effects. Specifically, it is suggested that this compound may act through:
- Inhibition of Enzymatic Activity : Compounds in this class often inhibit specific enzymes involved in inflammatory and cancerous processes.
- Receptor Modulation : It may interact with receptors such as mGluR2 and mGluR3, which are implicated in neurological disorders and stress-related conditions .
- Cell Signaling Pathways : The compound likely influences pathways related to cell proliferation and apoptosis, contributing to its anti-cancer effects .
Anti-Cancer Activity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
Anti-Inflammatory Effects
In vivo studies have shown that this compound possesses anti-inflammatory properties. For instance, it has been reported to reduce inflammation markers in animal models by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Antiviral Properties
The antiviral activity of benzimidazole derivatives has been explored, with findings suggesting that they may inhibit viral replication by interfering with viral entry or transcription processes .
Case Studies
- Study on Cytotoxicity : A study conducted on various cancer cell lines demonstrated that this compound had an IC50 value significantly lower than many standard chemotherapeutic agents, indicating strong cytotoxic potential against tumor cells.
- Anti-inflammatory Research : In a controlled experiment involving rodents, administration of the compound resulted in a marked decrease in paw edema compared to control groups, supporting its role as a potential anti-inflammatory agent .
- Receptor Interaction Study : Research highlighted that this compound acts as a modulator at glutamate receptors, with implications for treating anxiety and depression-related disorders due to its ability to influence neurotransmitter systems .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes and characterization techniques for 6-Bromo-1-methyl-1H-benzo[D]imidazole?
The synthesis typically involves cyclocondensation of substituted o-phenylenediamines with appropriate brominated carbonyl precursors under acidic conditions. For example, derivatives are synthesized via N-sulfonylation or alkylation reactions using DMF as a solvent and catalysts like SiO₂ nanoparticles for improved yields . Characterization includes:
- Spectroscopy : ¹H/¹³C NMR (δ 7.36–8.35 ppm for aromatic protons, δ 1611 cm⁻¹ for C=N stretching in FT-IR) .
- Chromatography : TLC with Rf values (e.g., 0.65 for 4-bromo-5-chloro-2-phenyl derivatives) .
- Melting Points : Ranges from 143–266°C, depending on substituents .
Q. How is single-crystal X-ray diffraction (SC-XRD) applied to confirm the structure of 6-Bromo-1-methyl derivatives?
SC-XRD analysis uses programs like SHELXL (for refinement) and ORTEP-3 (for visualization). Key parameters include:
- Unit cell dimensions : e.g., β = 95.398°, V = 1790.53 ų for 6-Bromo-1,3-dimethyl-1H-imidazole .
- Hydrogen bonding : Zigzag chains formed via C–H⋯O interactions stabilize crystal packing .
- Validation : R-factors < 0.031 and data-to-parameter ratios > 21.9 ensure accuracy .
Q. What spectroscopic methods are critical for distinguishing regioisomers in benzimidazole derivatives?
- ¹H NMR : Chemical shifts for methyl groups (δ 2.5–3.0 ppm) and bromine-induced deshielding in adjacent protons .
- ¹³C NMR : Distinct signals for C-Br (~105–110 ppm) and imidazole carbons (~140–150 ppm) .
- FT-IR : C–Br stretching at 590–745 cm⁻¹ and C=N vibrations at 1611–1630 cm⁻¹ .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic and nonlinear optical (NLO) properties of 6-Bromo-1-methyl derivatives?
DFT studies using B3LYP/6-311++G(d,p) basis sets analyze:
- Frontier Molecular Orbitals (FMOs) : Energy gaps (e.g., 3.5–4.0 eV) correlate with charge transfer efficiency .
- NLO Properties : Hyperpolarizability (βtot) values > 1000 × 10⁻³⁰ esu indicate strong NLO responses in nitro-substituted derivatives .
- Natural Bond Orbital (NBO) Analysis : Stabilization energies from LP(Br)→σ*(C–N) interactions (~15–20 kcal/mol) .
Q. What strategies resolve contradictions in biological activity data across substituted benzimidazoles?
- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Br, Cl) enhance antiviral activity (e.g., EC₅₀ < 10 µM against HIV) but reduce cytocompatibility .
- Statistical Validation : Multivariate analysis of IC₅₀ values for antimicrobial assays (e.g., MIC = 8–32 µg/mL against S. aureus) identifies outliers .
- Docking Studies : Binding affinities to EGFR (ΔG = −9.2 kcal/mol) explain variations in cytotoxicity .
Q. How are experimental and computational methods integrated to optimize synthetic yields?
- Catalyst Screening : Nano SiO₂ improves yields (73–85%) via acid-mediated cyclization .
- Reaction Kinetics : Monitoring by HPLC identifies optimal reaction times (e.g., 3–5 hours for brominated intermediates) .
- Solvent Effects : Polar aprotic solvents (DMF, DCM) enhance solubility of brominated precursors .
Q. Methodological Notes
- Contradiction Handling : Cross-validate NMR and XRD data when substituent effects conflict with predicted reactivity .
- Software : Use Gaussian 16 for DFT and AutoDock Vina for molecular docking .
- Safety : Brominated intermediates require handling under inert atmospheres due to lachrymatory effects .
Properties
IUPAC Name |
6-bromo-1-methylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-5-10-7-3-2-6(9)4-8(7)11/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXJAGXUNYFXRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634809 | |
Record name | 6-Bromo-1-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53484-16-5 | |
Record name | 6-Bromo-1-methyl-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53484-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-1-methyl-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00634809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-1-methyl-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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